3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylpropanamide
Overview
Description
3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylpropanamide is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an allyl group, a methylphenyl group, and a propanamide moiety, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylpropanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative. For instance, 2-methylbenzoic acid can be reacted with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with a suitable reagent like phosphorus oxychloride to form the 1,2,4-oxadiazole ring.
Introduction of the Allyl Group: The allyl group can be introduced through an alkylation reaction. The oxadiazole intermediate can be treated with allyl bromide in the presence of a base such as potassium carbonate to form the N-allyl derivative.
Formation of the Propanamide Moiety: The final step involves the introduction of the propanamide group. This can be achieved by reacting the N-allyl oxadiazole intermediate with acryloyl chloride in the presence of a base like triethylamine to form the desired this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylpropanamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The oxadiazole ring can be reduced to form the corresponding amine derivative.
Substitution: The methyl group on the phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or hydrogen gas in the presence of a palladium catalyst can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of allyl epoxide or 2-methylbenzaldehyde derivatives.
Reduction: Formation of amine derivatives of the oxadiazole ring.
Substitution: Formation of brominated or nitrated derivatives of the methylphenyl group.
Scientific Research Applications
3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylpropanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylpropanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The allyl and methylphenyl groups can also contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
Similar Compounds
- N-allyl-2-(3-methylphenoxy)propanamide
- N-allyl-3-(2-methylphenyl)propanamide
- N-allyl-3-(2-methylphenyl)-1,2,4-triazol-5-yl]propanamide
Uniqueness
3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylpropanamide is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-3-10-16-13(19)8-9-14-17-15(18-20-14)12-7-5-4-6-11(12)2/h3-7H,1,8-10H2,2H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFKJUXPPSGSJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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